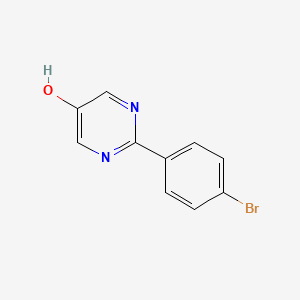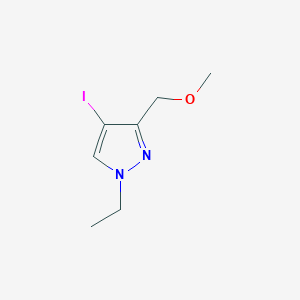![molecular formula C21H21N3O5 B2414129 1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941935-04-2](/img/structure/B2414129.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one, commonly known as 'BDB' is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and has been gaining attention in the scientific community due to its potential therapeutic applications. BDB is known to have a similar chemical structure to MDMA and is believed to have similar effects on the human body.
Aplicaciones Científicas De Investigación
BDB has been studied for its potential therapeutic applications, especially in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that BDB has a similar effect on the brain as MDMA, which is known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are known to regulate mood, emotions, and behavior, and their imbalance is associated with various psychiatric disorders. BDB has been shown to have a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for therapeutic use.
Mecanismo De Acción
BDB acts mainly by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, resulting in a feeling of euphoria, empathy, and sociability. BDB also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
BDB has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of psychoactive drugs. BDB has also been shown to cause pupil dilation and jaw clenching, which are characteristic effects of MDMA. BDB has been shown to have a lower potential for neurotoxicity compared to MDMA, making it a safer alternative for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has several advantages for lab experiments. It has a similar chemical structure to MDMA, which makes it a useful tool for studying the effects of MDMA on the human body. BDB has a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for lab experiments. However, BDB has several limitations for lab experiments. It is a relatively new compound, and there is limited research on its effects on the human body. BDB is also a controlled substance, making it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on BDB. One area of research is the potential therapeutic applications of BDB in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the potential use of BDB as a tool for studying the effects of MDMA on the human body. Further research is needed to understand the long-term effects of BDB on the human body and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of BDB involves the reaction of 3,4-dimethoxyphenethylamine with pyrazin-2-one in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography. The yield of BDB obtained from this synthesis method is around 60-70%.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-16-5-3-14(11-18(16)27-2)7-8-22-20-21(25)24(10-9-23-20)15-4-6-17-19(12-15)29-13-28-17/h3-6,9-12H,7-8,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOLAFKFPUSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)







![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)

